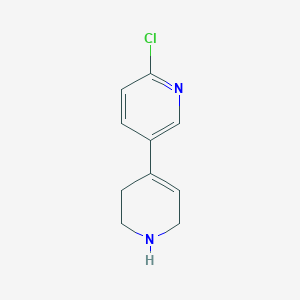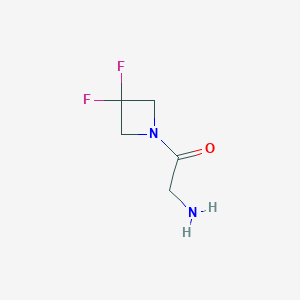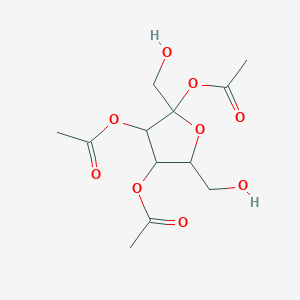
2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxymethyl groups and acetate functionalities. It is primarily used in organic synthesis and material science research due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate typically involves the acetylation of 2,5-bis(hydroxymethyl)tetrahydrofuran. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under mild conditions, with temperatures ranging from 0°C to room temperature, to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated processes ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products: The major products formed from these reactions include various acetylated derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of biodegradable materials and drug delivery systems.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Mechanism of Action
The mechanism by which 2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate exerts its effects involves its ability to undergo various chemical transformations. These transformations enable it to interact with different molecular targets and pathways, facilitating the synthesis of a wide range of products. The compound’s multiple functional groups allow for diverse reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
2,5-Bis(hydroxymethyl)furan: A related compound with similar hydroxymethyl groups but a different core structure.
2,5-Dimethylfuran: Another furan derivative with distinct chemical properties.
Tetrahydrofuran: A simpler analog without the hydroxymethyl and acetate functionalities.
Uniqueness: 2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate stands out due to its multiple functional groups, which provide enhanced reactivity and versatility in chemical synthesis. Its ability to form various derivatives makes it a unique and valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C12H18O9 |
|---|---|
Molecular Weight |
306.27 g/mol |
IUPAC Name |
[4,5-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H18O9/c1-6(15)18-10-9(4-13)21-12(5-14,20-8(3)17)11(10)19-7(2)16/h9-11,13-14H,4-5H2,1-3H3 |
InChI Key |
XULBXHXHMBTICR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)(CO)OC(=O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-(aminomethyl)-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13325699.png)
![4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL](/img/structure/B13325705.png)
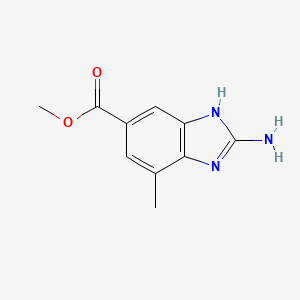
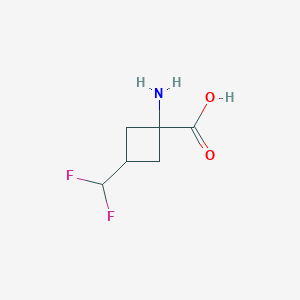

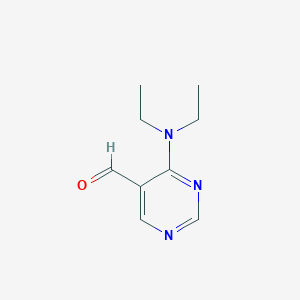
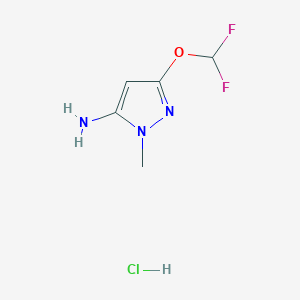
![2,8-Dioxaspiro[4.5]decan-6-one](/img/structure/B13325730.png)
![5'-(tert-Butoxycarbonyl)-2',4',5',6'-tetrahydrospiro[cyclopropane-1,7'-pyrazolo[4,3-c]pyridine]-3'-carboxylic acid](/img/structure/B13325731.png)
![(1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane](/img/structure/B13325740.png)
